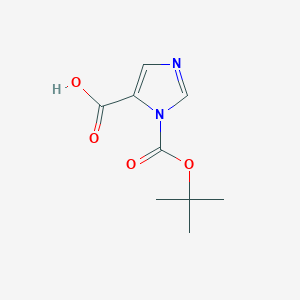
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid is an organic compound that features an imidazole ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the protection of the imidazole ring with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an aqueous or organic solvent at ambient temperature.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong acids like trifluoroacetic acid or hydrochloric acid are employed for deprotection reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Deprotected imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid involves its ability to act as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl group can be added to amines under aqueous conditions, providing stability and preventing unwanted reactions . The deprotection process involves the cleavage of the tert-butoxycarbonyl group, which can be achieved using strong acids, leading to the formation of the free amine .
Comparación Con Compuestos Similares
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid: Another compound featuring a tert-butoxycarbonyl group, used in Suzuki-Miyaura cross-coupling reactions.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and as intermediates in organic synthesis.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which make it a valuable intermediate in organic synthesis and medicinal chemistry. Its ability to act as a protecting group for amines and its reactivity under various conditions highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-10-4-6(11)7(12)13/h4-5H,1-3H3,(H,12,13) |
Clave InChI |
VQMXTGKKHQWWFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=NC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[3.2.2]nonan-4-amine](/img/structure/B13970625.png)
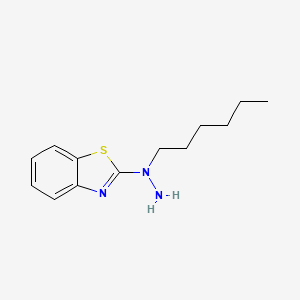
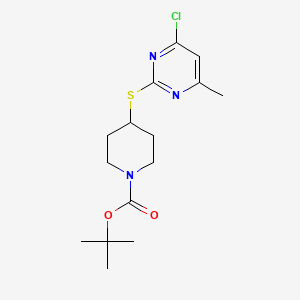
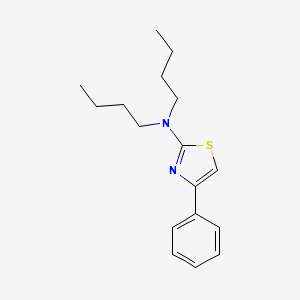
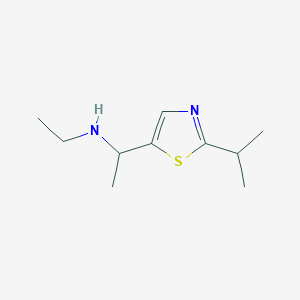
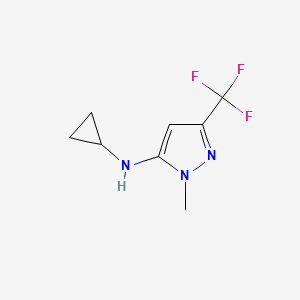


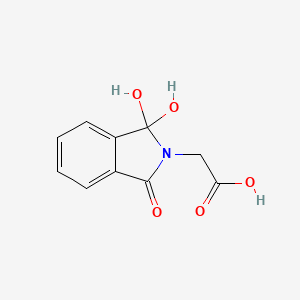
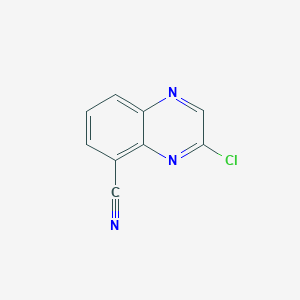

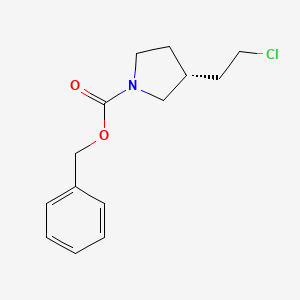
![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
